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  • Product: 2-cyclohexyl-1H-imidazole
  • CAS: 14085-43-9

Core Science & Biosynthesis

Foundational

2-cyclohexyl-1H-imidazole chemical structure and properties

CAS Registry Number: 14085-43-9 Formula: C₉H₁₄N₂ Molecular Weight: 150.22 g/mol [1][2] Executive Summary 2-Cyclohexyl-1H-imidazole is a specialized heterocyclic building block and functional additive bridging the gap bet...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 14085-43-9 Formula: C₉H₁₄N₂ Molecular Weight: 150.22 g/mol [1][2]

Executive Summary

2-Cyclohexyl-1H-imidazole is a specialized heterocyclic building block and functional additive bridging the gap between pharmaceutical design and advanced materials engineering. Structurally, it consists of an electron-rich imidazole ring substituted at the C2 position with a lipophilic cyclohexyl group. This architecture imparts unique physicochemical properties: the cyclohexyl moiety increases lipophilicity (LogP) and steric bulk compared to simple alkyl imidazoles, while the imidazole ring retains its amphoteric nature and coordination capability.

In industrial applications, it serves as a high-performance latent curing agent for epoxy resins, initiating anionic polymerization at elevated temperatures (typically 120–180°C) while maintaining pot life at ambient conditions. In medicinal chemistry, it functions as a bioisostere for phenyl-substituted imidazoles, offering metabolic stability and altered solubility profiles in drug discovery campaigns targeting GPCRs and enzymatic pathways.

Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11][12]

The physicochemical profile of 2-cyclohexyl-1H-imidazole is defined by the interplay between its polar head group (imidazole) and non-polar tail (cyclohexane).

PropertyData / ValueNotes
Appearance White to pale yellow crystalline powderHygroscopic; store under inert atmosphere.
Melting Point Solid at RT (Est. >85°C)Exact value varies by polymorph/purity; structurally analogous to 2-phenylimidazole (mp 148°C).
Solubility Soluble in Ethanol, Methanol, DMSOLimited solubility in water compared to 2-methylimidazole due to lipophilic cyclohexyl group.
pKa (Conj. Acid) ~7.8 – 8.2 (Predicted)The electron-donating cyclohexyl group (+I effect) slightly increases basicity vs. imidazole (pKa 6.95).
LogP ~2.3 – 2.6 (Predicted)Significantly more lipophilic than imidazole (LogP -0.02), facilitating membrane permeability.
H-Bond Donors 1 (N-H)The N1 proton is exchangeable.
H-Bond Acceptors 1 (N3)The N3 lone pair is available for coordination (e.g., metal binding, epoxy opening).

Synthetic Methodology: The Radziszewski Condensation

The most robust industrial route to 2-cyclohexyl-1H-imidazole is the Radziszewski synthesis . This multicomponent condensation involves the reaction of a 1,2-dicarbonyl (glyoxal), an aldehyde (cyclohexanecarboxaldehyde), and ammonia.

Reaction Logic

The reaction proceeds through the formation of a diimine intermediate from glyoxal and ammonia, which subsequently condenses with the aldehyde. The steric bulk of the cyclohexyl group requires careful control of temperature and solvent to prevent oligomerization of the aldehyde.

Experimental Protocol (Standardized)

Note: This protocol is a generalized adaptation of standard 2-substituted imidazole synthesis methods.

Reagents:

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Ammonia (28% aq. solution or Ammonium Acetate, 2.0–2.5 eq)

  • Solvent: Methanol or Ethanol

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with Methanol (10 volumes relative to aldehyde). Cool to 0–5°C.

  • Aldehyde Addition: Add Cyclohexanecarboxaldehyde (1.0 eq) slowly to the solvent.

  • Glyoxal Addition: Add Glyoxal solution (1.0 eq) dropwise, maintaining temperature <10°C.

  • Ammonia Addition: Slowly introduce aqueous Ammonia (2.2 eq). Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–24 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Neutralize/basify if necessary to precipitate the free base.

  • Purification: Recrystallize from ethyl acetate/hexane or acetone to yield the pure product.

Synthesis Pathway Diagram

Synthesis Aldehyde Cyclohexanecarboxaldehyde (C6H11CHO) Intermediate Diimine / Aminal Intermediate Aldehyde->Intermediate Condensation (MeOH, <10°C) Glyoxal Glyoxal (CHO)2 Glyoxal->Intermediate Condensation (MeOH, <10°C) Ammonia Ammonia (NH3) Ammonia->Intermediate Condensation (MeOH, <10°C) Product 2-Cyclohexyl-1H-imidazole (C9H14N2) Intermediate->Product Cyclization (- H2O)

Figure 1: Radziszewski condensation pathway for the synthesis of 2-cyclohexyl-1H-imidazole.

Mechanism of Action: Epoxy Curing

In materials science, 2-cyclohexyl-1H-imidazole is valued as a latent curing agent . Unlike primary amines that react immediately, imidazoles require thermal activation to initiate curing, allowing for one-pot mixtures with long shelf lives.

Anionic Polymerization Mechanism
  • Adduct Formation: The pyridine-like nitrogen (N3) acts as a nucleophile, attacking the epoxide ring to form a 1:1 zwitterionic adduct.

  • Alkoxide Generation: The ring opening generates a highly reactive alkoxide anion.

  • Propagation: This alkoxide anion acts as the true initiator, attacking other epoxide rings in a chain reaction (etherification), forming a cross-linked polyether network.

  • Regeneration: The imidazole can be regenerated via hydrogen transfer, allowing it to act catalytically, though it often becomes incorporated into the matrix.

Curing Mechanism Diagram

EpoxyCuring Imidazole 2-Cyclohexyl-1H-imidazole (Nucleophile) Adduct Zwitterionic Adduct (N+ ... O-) Imidazole->Adduct Nucleophilic Attack (Heat Activated) Epoxy Epoxy Resin (Epoxide Group) Epoxy->Adduct Nucleophilic Attack (Heat Activated) Alkoxide Active Alkoxide Initiator Adduct->Alkoxide H-Transfer / Rearrangement Alkoxide->Adduct Chain Transfer Network Cross-linked Polyether Network Alkoxide->Network Anionic Polymerization (Propagation)

Figure 2: Anionic polymerization mechanism of epoxy resins initiated by 2-cyclohexylimidazole.

Structural Characterization

Verification of the 2-cyclohexyl-1H-imidazole structure is typically performed via 1H NMR spectroscopy .

  • Aromatic Region (6.8 – 7.2 ppm):

    • The C2 proton is absent (substituted by cyclohexyl).

    • Protons at C4 and C5 appear as a singlet (if rapid tautomerism occurs) or two close doublets integrating to 2H.

  • Amine Proton (>10 ppm):

    • The N-H proton appears as a broad singlet, often exchangeable with D₂O.

  • Aliphatic Region (1.0 – 3.0 ppm):

    • Methine (CH): A multiplet around 2.6–2.8 ppm corresponding to the single proton at the connection point (C1' of cyclohexyl).

    • Methylene (CH₂): A series of multiplets integrating to 10H, representing the remaining cyclohexyl protons.

Applications & Safety

Industrial Applications[5]
  • Epoxy Resins: Used in semiconductor encapsulation and powder coatings. The cyclohexyl group provides better moisture resistance (hydrophobicity) than methyl-substituted analogues.

  • Corrosion Inhibition: The nitrogen lone pairs coordinate to metal surfaces (Cu, Fe), forming a protective hydrophobic monolayer.

Medicinal Chemistry
  • Bioisostere: Used to replace phenyl groups to improve metabolic stability (blocking CYP450 oxidation at the para-position) or to increase sp3 character (Fsp3), which is correlated with better clinical success rates.

Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Storage: Keep in a tightly closed container, stored at 2–8°C (recommended for long-term stability), protected from light and moisture.

References

  • BLD Pharm. (n.d.). 2-Cyclohexyl-1H-imidazole Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Cyclohexyl-1H-imidazole CAS 14085-43-9.[1][2] Retrieved from

  • ChemicalBook. (n.d.). 2-Cyclohexyl-1H-imidazole Properties and Suppliers. Retrieved from

  • Evonik Industries. (n.d.). Imidazole Curing Agents for Epoxy Resins. Retrieved from

  • PubChem. (n.d.). 2-Cyclohexyl-1H-imidazole Compound Summary. Retrieved from

Sources

Exploratory

Technical Guide: pKa Values and Electronic Properties of 2-Substituted Imidazole Derivatives

This guide is structured as a technical whitepaper designed for researchers and medicinal chemists. It prioritizes mechanistic understanding, accurate data compilation, and actionable experimental protocols.[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers and medicinal chemists. It prioritizes mechanistic understanding, accurate data compilation, and actionable experimental protocols.[1]

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for histidine, a metal-coordinating ligand, and a hydrogen bond donor/acceptor.[1] The basicity of the N3 nitrogen (pKa ~7.0 for the conjugate acid) is physiologically relevant, allowing modulation of solubility and permeability via pH changes.[1] Substitution at the C2 position exerts a profound "ortho-like" electronic influence on the N3 lone pair.[1] This guide provides a definitive analysis of how 2-position substituents modulate pKa, establishing a predictive framework for lead optimization.

Theoretical Framework: Electronic Determinants of Basicity

The Imidazole Equilibrium

Imidazole is amphoteric.[1] However, in the context of basicity, we are concerned with the protonation of the neutral species (I ) to form the imidazolium cation (II ).[1]



The dissociation constant


 refers to the conjugate acid (II ):


[1]
The "2-Position Effect"

Substituents at the C2 position affect the basicity of N3 through three primary mechanisms:

  • Inductive Effect (I): Direct transmission of charge through the

    
    -bond framework.[1] Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    destabilize the positively charged cation, lowering the pKa.[1]
  • Mesomeric (Resonance) Effect (M):

    
    -electron delocalization.[1] Electron-donating groups (EDGs) like 
    
    
    
    can stabilize the cation via resonance, raising the pKa.[1][2]
  • Steric Hindrance: Bulky groups at C2 can sterically hinder solvation of the protonated cation, potentially lowering the pKa despite favorable electronic effects (though this is less pronounced in 5-membered rings compared to pyridines).[1]

Tautomerism

2-substituted imidazoles exist in tautomeric equilibrium (


-imidazole 


-imidazole).[1] For symmetric substituents (like H), these are degenerate.[1] For asymmetric 2-substitution, the tautomerism is fast; however, protonation leads to a symmetric resonance-stabilized cation (for symmetrical substitutions) or a cation where the charge is delocalized between N1 and N3.[1]

Tautomerism Neutral Neutral Imidazole (N3 Lone Pair Available) Cation Imidazolium Cation (Protonated at N3) Neutral->Cation + H+ (pKa ~ 7.0) Anion Imidazolide Anion (Deprotonated at N1) Neutral->Anion - H+ (pKa ~ 14.5) Cation->Neutral - H+ Anion->Neutral + H+

Figure 1: Acid-Base Equilibria of the Imidazole Ring.[1] The pKa values discussed in this guide refer to the Neutral


 Cation transition.

Structure-Activity Relationships (SAR) Data

The following table consolidates pKa values for the conjugate acids of 2-substituted imidazoles in aqueous solution at 25°C.

Substituent (R at C2)Electronic EffectApprox. pKa (

)
Mechanism of Action
-NH₂ (Amino) +M, -I8.5 Strong Stabilization: The lone pair on the exocyclic nitrogen donates into the ring, stabilizing the cation (guanidinium-like resonance).[1]
-CH₃ (Methyl) +I7.85 Stabilization: Alkyl group donates electron density via induction/hyperconjugation, stabilizing the positive charge.[1]
-H (Unsubstituted) Reference6.95 Baseline aromatic system.[1]
-Ph (Phenyl) -I, +M6.4 Net Destabilization: The phenyl ring is inductively electron-withdrawing (

carbon).[1] While it allows resonance, the steric twist often limits

-overlap, making the -I effect dominant.[1]
-Br / -Cl (Halo) -I, +M~3.0 - 3.5 Strong Destabilization: Halogens are strongly electronegative (-I).[1] The weak +M effect is insufficient to counteract the inductive withdrawal.[1]
-NO₂ (Nitro) -I, -M< 1.0 Severe Destabilization: Strong electron withdrawal destabilizes the cation.[1] 2-Nitroimidazole is an extremely weak base and is often characterized by its acidic pKa (N-H deprotonation ~8.0).[1]

Critical Note on 2-Nitroimidazole: In pharmaceutical contexts (e.g., radiosensitizers), the low basicity means it remains neutral at physiological pH.[1] Its relevance lies in its electron affinity (reduction potential), not its protonation state.[1]

Experimental Methodologies

To determine these values accurately, Potentiometric Titration is the gold standard for soluble derivatives (pKa 2–11).[1] For low solubility or extreme pKa values, Spectrophotometric Titration is required.[1]

Protocol: Potentiometric Titration (Standard)[1]

Objective: Determine pKa with


 accuracy.

Reagents:

  • Analyte (Imidazole derivative): ~0.05 mmol (pure).[1]

  • Titrant: 0.1 M HCl or NaOH (standardized).[1]

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).[1]

  • Solvent: Degassed, deionized water (carbonate-free).[1]

Workflow:

  • System Preparation: Calibrate pH electrode (glass/Ag/AgCl) using three buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Sample Dissolution: Dissolve 0.05 mmol of the imidazole derivative in 20 mL of 0.15 M KCl.

    • Note: If the compound is the free base, start at low pH (add known excess of HCl) and titrate up with NaOH.[1] If it is a salt (hydrochloride), titrate down or up depending on the counter-ion.[1]

  • Inert Blanket: Purge solution with Argon or

    
     for 5 minutes to remove dissolved 
    
    
    
    (which forms carbonic acid, skewing results).[1] Maintain blanket during titration.[1]
  • Titration: Add titrant in small increments (e.g., 5-10

    
    L). Wait for electrode stability (<0.1 mV/sec drift) before recording pH.
    
  • Data Analysis: Plot pH vs. Volume. Use the Gran Plot method or non-linear regression (e.g., Hyperquad) to determine the equivalence point and pKa.[1]

Decision Logic for Method Selection

MethodSelection cluster_notes Method Constraints Start Select pKa Determination Method Solubility Is solubility > 1 mM in water? Start->Solubility Potentiometric Potentiometric Titration (High Accuracy, Standard) Solubility->Potentiometric Yes UV_Vis UV-Vis Spectrophotometry (Low Concentration) Solubility->UV_Vis No (Low Solubility) Cosolvent Cosolvent Titration (Yasuda-Shedlovsky) (Extrapolate to 0% organic) Solubility->Cosolvent No (Insoluble in Water) UV_Vis->Cosolvent If no chromophore change

Figure 2: Decision Matrix for Analytical Protocol Selection.

Pharmaceutical Implications

Lipophilicity and Permeability (LogD)

The distribution coefficient (


) is pH-dependent.[1] For a base like imidazole:


[1]
  • 2-Methylimidazole (pKa 7.85): At physiological pH (7.4), it is largely protonated (~74% cation).[1] This reduces membrane permeability compared to the neutral species.[1]

  • 2-Phenylimidazole (pKa 6.4): At pH 7.4, it is largely neutral (~90%).[1] This maximizes passive diffusion but may reduce solubility.[1]

Binding Affinity[1]
  • H-Bond Donor: The protonated imidazolium is a potent H-bond donor.[1]

  • Metal Coordination: Only the neutral N3 nitrogen acts as a ligand for metals (e.g.,

    
    , 
    
    
    
    ).[1] Substituents that lower pKa (like 2-bromo) stabilize the neutral form at physiological pH, potentially enhancing availability for metal coordination, provided the substituent doesn't sterically hinder the metal binding site.[1]

References

  • Paiva, A. C. M., et al. (1970).[1] "Ionization of imidazoles and their interaction with metal ions." Journal of the American Chemical Society.[1] Link[1]

  • Storey, B. T., et al. (1964).[1][2] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. Link[1]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard Reference Text).

  • Ehlers, et al. (2011).[1] "Computational calculations of pKa values of imidazole in Cu(II) complexes." Dalton Transactions.[1] Link

  • PubChem Database. "2-Phenylimidazole (CID 69591)."[1] National Library of Medicine.[1] Link[1]

Sources

Foundational

Thermal Stability Profiling of 2-Cyclohexyl-1H-imidazole: A Technical Guide

The following technical guide details the thermal stability profile of 2-cyclohexyl-1H-imidazole , designed for researchers and formulation scientists in the pharmaceutical and polymer industries. Executive Summary 2-Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile of 2-cyclohexyl-1H-imidazole , designed for researchers and formulation scientists in the pharmaceutical and polymer industries.

Executive Summary

2-Cyclohexyl-1H-imidazole is a critical heterocyclic building block and latent curing agent distinguished by its steric bulk and aliphatic lipophilicity. Unlike its planar analog 2-phenylimidazole, the cyclohexyl moiety introduces significant conformational flexibility and hydrophobicity, altering its thermal lattice energy and solubility profile.

This guide provides a rigorous framework for assessing the thermal stability of 2-cyclohexyl-1H-imidazole. It moves beyond simple melting point determination to explore decomposition kinetics, oxidative susceptibility, and latency mechanisms in epoxy networks.

Physicochemical Identity & Structural Logic

The thermal behavior of 2-cyclohexyl-1H-imidazole is dictated by the interplay between the rigid imidazole ring (aromatic, H-bond donor/acceptor) and the flexible cyclohexyl ring (aliphatic, steric bulk).

PropertySpecification
IUPAC Name 2-Cyclohexyl-1H-imidazole
CAS Number 14085-43-9
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Physical Form Crystalline Solid (White to Off-White)
Melting Point Typically 100–120°C (Dependent on polymorph/purity)
pKa (Conj.[1] Acid) ~7.5–8.0 (Estimated; more basic than imidazole due to +I effect of cyclohexyl)
Solubility Soluble in alcohols, hot DMF; sparingly soluble in water.
Structural Visualization

The following diagram illustrates the molecule and its potential sites for thermal stress.

G cluster_0 2-Cyclohexyl-1H-imidazole Structure Imid Imidazole Ring (Thermal Stability Core) N1 N1-H (H-Bond Donor) Imid->N1 N3 N3 (Basic Site / Cure Initiation) Imid->N3 Cyclo Cyclohexyl Group (Steric Bulk / Lipophilicity) Cyclo->Imid C2 Attachment

Figure 1: Structural decomposition of 2-cyclohexyl-1H-imidazole highlighting functional regions affecting thermal properties.

Thermal Analysis Methodologies

To rigorously establish the thermal stability profile, a dual-modality approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

Experimental Protocol: TGA (Decomposition Profiling)

Objective: Determine the onset of thermal degradation (


) and volatile content.
  • Instrument: High-resolution TGA (e.g., TA Instruments Q500 or equivalent).

  • Sample Mass: 5–10 mg (Precision weighed).

  • Pan: Platinum or Alumina (Open).

  • Purge Gas:

    • Nitrogen (Inert): 40–60 mL/min (To determine pure thermal pyrolysis).

    • Air (Oxidative): 40–60 mL/min (To assess oxidative stability/storage life).

  • Ramp Rate: 10°C/min from Ambient to 600°C.

Acceptance Criteria:

  • Volatiles (<150°C):

    
     (Indicates dry sample).
    
  • 
     (5% Weight Loss):  Typically >200°C. Significant weight loss below this suggests contamination or salt formation.
    
Experimental Protocol: DSC (Phase Transition & Purity)

Objective: Determine Melting Point (


), Heat of Fusion (

), and Purity via Van't Hoff analysis.
  • Instrument: Heat Flux DSC.

  • Sample Mass: 2–5 mg.

  • Pan: Aluminum (Hermetically sealed with a pinhole to prevent pressure buildup but contain sublimation).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to [Expected

      
       + 30°C].
      
    • Hold 1 min.

    • Cool 10°C/min to 25°C (To observe recrystallization).

Data Interpretation:

  • Sharp Endotherm: Indicates high purity crystalline material.

  • Broad Endotherm: Suggests amorphous content or impurities.

Thermal Degradation Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

Mechanism 1: Oxidative Dehydrogenation (Air Atmosphere)

At elevated temperatures (>150°C) in air, the cyclohexyl ring is susceptible to oxidative attack, potentially aromatizing to the phenyl derivative or forming peroxides.

Mechanism 2: Ring Fragmentation (Inert Atmosphere, >300°C)

Under inert conditions, the imidazole ring undergoes fragmentation. The primary pathway involves the rupture of the N-C bonds, releasing nitriles (e.g., HCN, alkyl nitriles).

Degradation cluster_ox Oxidative Pathway (Air) cluster_therm Pyrolytic Pathway (N2, >300°C) Start 2-Cyclohexyl-1H-imidazole (Stable < 150°C) Ox1 Peroxide Formation (Cyclohexyl Ring) Start->Ox1 Heat + O2 Py1 Ring Fragmentation Start->Py1 Heat > 300°C Ox2 Dehydrogenation to 2-Phenylimidazole Ox1->Ox2 Py2 Nitriles + Hydrocarbons Py1->Py2

Figure 2: Proposed thermal degradation pathways under oxidative and inert conditions.

Application Context: Latency in Epoxy Systems

2-Cyclohexyl-1H-imidazole is frequently utilized as a latent curing agent or accelerator. Its thermal stability is directly correlated to its "latency"—the ability to remain inactive at storage temperatures while curing rapidly at process temperatures.

  • Steric Shielding: The bulky cyclohexyl group hinders the nucleophilic attack of the N3 nitrogen on the epoxide ring at room temperature, providing longer pot life compared to 2-methylimidazole.

  • Activation: Upon heating (typically >120°C), the thermal energy overcomes this steric barrier (and potentially melts the crystal lattice), allowing the imidazole to initiate anionic polymerization of the epoxy.

Table 1: Comparative Thermal Latency of Imidazole Derivatives

DerivativeMelting Point (

C)
Pot Life (RT)Reactivity (High T)
2-Cyclohexyl-1H-imidazole ~100–120 High (Latent) Moderate
2-Phenylimidazole148–152HighHigh
2-Methylimidazole142–143Low (Active)Very High
1-Benzyl-2-methylimidazole~50ModerateHigh

Storage & Handling Recommendations

Based on its physicochemical profile, the following storage protocols are mandatory to maintain thermal stability and reactivity:

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow oxidative yellowing.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The secondary amine (N1-H) and cyclohexyl protons are susceptible to slow oxidation over months.

  • Moisture: Hygroscopic tendency is low but present. Use desiccants.

References

  • Sigma-Aldrich. Product Specification: 2-Cyclohexyl-1H-imidazole (CAS 14085-43-9). Accessed Feb 2026. Link

  • ChemicalBook. 2-Cyclohexyl-1H-imidazole Properties and Safety.Link

  • Hamdi, A. et al. (2026). Comprehensive Review of Tri- and Tetra-Substituted Imidazoles and Their Therapeutic Applications. BIO Web of Conferences. Link

  • Wright, P. T. et al. (2005). Optimization of the in Vitro and in Vivo Properties of a Novel Series of 2,4,5-Trisubstituted Imidazoles. Journal of Medicinal Chemistry. Link

  • Barton, J. M. (1988). The application of differential scanning calorimetry to the study of epoxy resin curing reactions. Advances in Polymer Science. (General reference for DSC methodology in epoxy systems).

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Cyclohexylimidazole (2-CHIm) in High-Performance Epoxy Systems

Topic: 2-Cyclohexylimidazole as a Latent Epoxy Curing Agent Content Type: Detailed Application Note & Protocol Guide Audience: Materials Scientists, Polymer Chemists, and Electronic Packaging Engineers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Cyclohexylimidazole as a Latent Epoxy Curing Agent Content Type: Detailed Application Note & Protocol Guide Audience: Materials Scientists, Polymer Chemists, and Electronic Packaging Engineers

Executive Summary

This technical guide details the formulation, processing, and characterization of 2-cyclohexylimidazole (2-CHIm) as a latent curing agent for epoxy resins. Unlike standard liquid imidazoles (e.g., 1-methylimidazole) which initiate cure immediately upon mixing, 2-CHIm utilizes a dual-latency mechanism : phase insolubility at ambient temperatures and steric hindrance derived from the bulky cyclohexyl group at the C2 position. This molecule is particularly valuable in the development of one-component (1K) adhesives, semiconductor encapsulants, and high-


 composite matrices where extended pot life and rapid thermal activation are required.

Part 1: Chemical Basis of Latency & Mechanism

The Dual-Latency Mechanism

The utility of 2-CHIm lies in its ability to remain inert during storage (pot life) while exhibiting aggressive catalytic activity at elevated cure temperatures (


).
  • Phase Latency (Solubility Controlled): 2-CHIm is a crystalline solid at room temperature. In standard diglycidyl ether of bisphenol A (DGEBA) resins, it remains as a dispersed solid phase. Reaction is kinetically limited by the low surface area of the solid-liquid interface.

  • Steric Latency (Kinetically Controlled): The cyclohexyl ring at the C2 position provides significant steric bulk compared to a methyl or ethyl group. This shields the nucleophilic nitrogen (N3) from attacking the oxirane ring until sufficient thermal energy induces molecular rotation and solubilization.

Reaction Pathway

Upon reaching its melting point or solubilization temperature (


), 2-CHIm initiates anionic polymerization.

ReactionMechanism Start 2-CHIm (Solid Dispersed) Heat Thermal Activation (T > T_onset) Start->Heat Solubilization Solubilization & N3 Exposure Heat->Solubilization Phase Transition Adduct 1:1 Adduct Formation (Zwitterion) Solubilization->Adduct Nucleophilic Attack on Epoxide Etherification Etherification (Chain Growth) Adduct->Etherification Alkoxide Generation Etherification->Etherification Propagation Network Crosslinked Epoxy Network Etherification->Network Vitrification

Figure 1: Thermal activation pathway of 2-cyclohexylimidazole in epoxy resin.

Part 2: Material Characterization & Specifications

Before formulation, the raw 2-CHIm powder must be characterized to ensure batch-to-batch consistency.

Table 1: Key Physicochemical Specifications

PropertySpecification RangeCriticalityTest Method
Appearance White to off-white crystalline powderHighVisual
Melting Point

*
Critical DSC (10°C/min)
Particle Size (

)

(Micronized)
Critical Laser Diffraction
Moisture Content

MediumKarl Fischer
Purity

HighHPLC / Titration

*Note: Melting points for imidazole derivatives vary by specific isomer and purity. Always verify the endotherm of your specific lot via DSC before scale-up.

Part 3: Formulation & Processing Protocol

Objective: Create a void-free, homogeneous dispersion of 2-CHIm in Liquid Epoxy Resin (LER) without triggering premature cure.

Equipment Requirements
  • High-Shear Mixer: Cowles blade or planetary mixer.

  • Three-Roll Mill: Essential for breaking agglomerates and ensuring particle sizes

    
    .
    
  • Vacuum Chamber: For degassing.

  • Grindometer: To verify fineness of grind.

Step-by-Step Formulation Protocol

Step 1: Resin Preparation

  • Weigh 100 parts by weight (phr) of DGEBA resin (EEW ~185-190).

  • Heat resin to

    
     to lower viscosity. Do not exceed 
    
    
    
    to prevent premature solubilization of the latent hardener.

Step 2: Hardener Incorporation

  • Add 3 to 5 phr of micronized 2-CHIm powder.

    • Note: 2-CHIm is catalytic; higher loading accelerates cure but may embrittle the network.

  • Premix: Disperse using a high-shear mixer at 1500 RPM for 3-5 minutes until no visible clumps remain.

Step 3: Particle Size Reduction (Critical Step)

  • Pass the premix through a three-roll mill.

    • Pass 1: Gap mode (loose), low pressure.

    • Pass 2: Tight gap (

      
      ), medium pressure.
      
    • Pass 3: Tightest gap (

      
      ), high shear.
      
  • Validation: Check a small smear on a Grindometer (Hegman gauge). No particles should be visible above

    
    . Large particles cause "hot spots" and heterogeneous curing.
    

Step 4: Degassing

  • Place the paste in a vacuum chamber.

  • Apply vacuum (< 5 Torr) for 10-15 minutes. Watch for "boil-up" and break vacuum if foam rises too high.

  • Store the finished paste in cartridges at

    
     for maximum shelf life (typically 3-6 months).
    

Part 4: Curing Kinetics & Thermal Analysis

Protocol: Differential Scanning Calorimetry (DSC) Analysis To determine the activation temperature and heat of reaction (


).
  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Sample: 5-10 mg of uncured paste in a hermetic aluminum pan.

  • Method: Dynamic scan from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis:

    • Identify

      
       (Onset of exotherm).
      
    • Identify

      
       (Peak reaction temperature).
      
    • Integrate the peak to find Total Enthalpy (

      
      ).
      

Expected Results:

  • 
    :  Typically 
    
    
    
    (depending on particle size).
  • 
    : 
    
    
    
    .
  • Latency Check: A flat baseline from

    
     to 
    
    
    
    indicates excellent latency.

Part 5: Workflow Visualization

The following diagram illustrates the critical path from raw material to final cured network validation.

FormulationWorkflow RawMat Raw Material QC (DSC, Particle Size) Weighing Weighing & Premix (Resin + 2-CHIm) RawMat->Weighing Milling 3-Roll Milling (Target < 10µm) Weighing->Milling QC_Grind QC: Grindometer Check Milling->QC_Grind QC_Grind->Milling Fail (>10µm) Degas Vacuum Degassing QC_Grind->Degas Pass Storage Frozen Storage (-20°C) Degas->Storage Cure Thermal Cure (150°C / 1hr) Storage->Cure Testing Performance Testing (Tg, CTE, Adhesion) Cure->Testing

Figure 2: Formulation and processing workflow for 2-CHIm epoxy systems.

Part 6: Performance Evaluation

After curing (Standard Schedule:


), the material should be tested for:
  • Glass Transition Temperature (

    
    ): 
    
    • Method: TMA (Thermal Mechanical Analysis) or DSC.[1]

    • Target:

      
       (homopolymerization network).[2]
      
    • Significance: 2-CHIm typically yields high

      
       networks suitable for wire bonding in electronics.
      
  • Coefficient of Thermal Expansion (CTE):

    • Method: TMA (Expansion mode).

    • Target:

      
       (unfilled).
      
  • Storage Stability (Shelf Life):

    • Method: Monitor viscosity doubling time at

      
      .
      
    • Target:

      
       at 
      
      
      
      (viscosity increase
      
      
      ).

References

  • Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer.[2] (Foundational text on imidazole curing mechanisms).

  • Shikoku Chemicals Corp. (n.d.). Curezol Imidazole Curing Agents Technical Data. Retrieved from (Primary manufacturer data for imidazole derivatives).

  • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and kinetics of epoxy-imidazole systems. Macromolecules, 22(1), 99-104.

  • Barton, J. M., & Sheppard, P. M. (1986). The cure reaction of an epoxy resin with 2-methylimidazole and its effect on properties. Polymer, 27(11), 1819-1824.

Sources

Application

Application Note: Protocol for Debus-Radziszewski Synthesis of 2-Substituted Imidazoles

Abstract & Strategic Significance The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in drugs ranging from antifungals (e.g., Ketoconazole) to antihypertensives (e.g., Losart...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in drugs ranging from antifungals (e.g., Ketoconazole) to antihypertensives (e.g., Losartan).[1] While the classic Debus-Radziszewski reaction (1858) allows for the assembly of the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia, the specific synthesis of 2-substituted imidazoles (where positions 4 and 5 are unsubstituted) presents unique challenges compared to their 2,4,5-trisubstituted counterparts (Lophines).

This guide provides a rigorous technical protocol for the synthesis of 2-substituted imidazoles using glyoxal as the dicarbonyl source. It addresses the common pitfalls of this pathway—specifically the formation of hydrophilic "gummy" side products and polymerization—and offers optimized thermal, microwave-assisted, and catalytic workflows.

Chemical Principles & Mechanism[1][2][3][4][5]

The Debus-Radziszewski reaction is a multicomponent condensation.[2][3][4] For 2-substituted imidazoles, the reaction stoichiometry involves 1 equivalent of glyoxal , 1 equivalent of aldehyde , and 2 equivalents of ammonia .

Reaction Mechanism

The reaction proceeds through two distinct stages:[5][2][4][6]

  • Diimine Formation: Condensation of glyoxal with ammonia to form a reactive diimine intermediate.[7]

  • Ring Closure: The diimine acts as a nucleophile, attacking the aldehyde carbonyl, followed by cyclization and dehydration to aromatize the ring.

Mechanistic Pathway Visualization

DebusRadziszewski Reagents Reagents (Glyoxal + 2 NH3) Intermediate1 Diimine Intermediate (HN=CH-CH=NH) Reagents->Intermediate1 - 2 H2O Condensation Condensation & Cyclization Intermediate1->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Product 2-Substituted Imidazole Condensation->Product - H2O (Aromatization)

Figure 1: Simplified mechanistic flow of the Debus-Radziszewski reaction using glyoxal.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Glyoxal Route)

Best for: Scalable synthesis of stable, lipophilic aldehydes.

Materials:

  • Aldehyde (10 mmol)

  • Glyoxal (40% aqueous solution, 10 mmol)

  • Ammonium Acetate (40 mmol, 4 equiv.)

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the aldehyde in 20 mL of Methanol.

  • Addition: Add 40 mmol (3.08 g) of Ammonium Acetate. Stir until dissolved.

  • Glyoxal Introduction: Add 10 mmol (1.45 g of 40% solution) of Glyoxal dropwise over 10 minutes at Room Temperature (RT).

    • Expert Note: Slow addition prevents glyoxal polymerization, a common cause of tar formation.

  • Reaction: Stir the mixture at RT for 12–24 hours. For unreactive aldehydes (e.g., electron-rich aromatics), heat to reflux (65°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (System: DCM:MeOH 9:1). Look for the disappearance of the aldehyde spot.

  • Workup (Critical):

    • Scenario A (Precipitate forms): Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

    • Scenario B (Homogeneous/Gummy): Evaporate MeOH under reduced pressure. Neutralize the residue with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). Dry over anhydrous MgSO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, maximizing yield, and avoiding solvent waste.

Materials:

  • Aldehyde (1 mmol)[3][8]

  • Glyoxal (1 mmol)[9][8]

  • Ammonium Acetate (2.5 mmol)

  • Catalyst (Optional): Iodine (5 mol%) or SiO₂-supported Lewis Acid.

Step-by-Step Methodology:

  • Mixing: In a microwave-safe vial (10 mL), mix the aldehyde, glyoxal, and ammonium acetate.

  • Irradiation: Irradiate at 100–120°C for 5–10 minutes (Power: 100-300W).

    • Safety: Ensure the vessel is pressure-rated.

  • Quench: Allow the vial to cool to RT. Add 5 mL of ice-water.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with EtOAc as in Protocol A.

Protocol C: Iodine-Catalyzed One-Pot Synthesis

Best for: Acid-sensitive substrates and high-purity requirements.

Concept: Molecular iodine (


) acts as a mild Lewis acid to activate the carbonyls and facilitate diamine formation.
  • Setup: Mix Aldehyde (1 mmol), Glyoxal (1 mmol), and Ammonium Acetate (4 mmol) in Methanol (5 mL).

  • Catalyst: Add Molecular Iodine (5 mol%, ~12 mg).

  • Reaction: Stir at RT for 2–4 hours. The reaction is significantly faster than the uncatalyzed thermal route.

  • Workup: Quench with 5% aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from brown to clear). Extract and purify as standard.
    

Data Summary & Optimization

VariableStandard ThermalMicrowave-AssistedIodine-Catalyzed
Reaction Time 12–24 Hours5–10 Minutes2–4 Hours
Typical Yield 40–65%85–95%70–85%
Solvent MeOH / AcOHSolvent-free / WaterMeOH
Purification Extraction/ColumnFiltration (often)Extraction
Main Pitfall Polymerization (Tar)Pressure buildupIodine removal

Troubleshooting & Expert Insights

Problem: "Gummy" Dark Oil instead of Solid

  • Cause: Polymerization of glyoxal or incomplete cyclization intermediates.

  • Solution:

    • Increase Ammonium Acetate to 4–5 equivalents. Excess ammonia stabilizes the intermediate.

    • Switch to Protocol B (Microwave) . The rapid heating profile favors the thermodynamic product (imidazole) over kinetic polymers.

    • Purification Hack: Dissolve the gum in a minimum amount of hot Ethanol and add dropwise to ice-cold water to induce precipitation.

Problem: Low Yield with Electron-Poor Aldehydes

  • Cause: Deactivated carbonyl carbon on the aldehyde.

  • Solution: Use Protocol C (Iodine Catalyst) or add a Lewis Acid (e.g., Sulfamic Acid, 5 mol%) to activate the aldehyde carbonyl.

Problem: Water Solubility of Product

  • Context: Small alkyl 2-substituted imidazoles (e.g., 2-methylimidazole) are highly water-soluble.

  • Solution: Do not use aqueous workup. Evaporate the reaction solvent completely. Triturate the residue with dry Acetone or DCM (the inorganic salts will remain undissolved). Filter and concentrate the filtrate.

References

  • Wolkenberg, S. E., et al.
  • Kidwai, M., et al.
  • Ghandi, M., & Olyaei, A. One-pot synthesis of 2-substituted imidazoles.[10]Journal of Heterocyclic Chemistry, 2007.

  • Shabalin, D. A., & Camp, J. E. Recent advances in the synthesis of imidazoles.[1]Organic & Biomolecular Chemistry, 2020.[11] Retrieved from [Link]

  • US Patent 6,713,631. Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt.[6] (2004). Retrieved from

Sources

Method

formulation of one-component epoxy adhesives with imidazole hardeners

Application Note: High-Performance Formulation of One-Component (1K) Epoxy Adhesives using Imidazole Hardeners Abstract This guide details the formulation, processing, and validation of one-component (1K) epoxy adhesives...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Formulation of One-Component (1K) Epoxy Adhesives using Imidazole Hardeners

Abstract

This guide details the formulation, processing, and validation of one-component (1K) epoxy adhesives utilizing imidazole-based latent curing agents.[1] Unlike two-component systems, 1K formulations require a delicate balance between latency (shelf-life stability) and reactivity (cure speed). This protocol targets R&D scientists requiring precise control over anionic polymerization kinetics to develop adhesives for structural bonding, electronic encapsulation, or composite matrixes.

Mechanistic Foundation: The Anionic Polymerization Pathway

To formulate effectively, one must understand that imidazoles function differently than standard amine hardeners. They are not merely stoichiometric crosslinkers but catalytic initiators of anionic homopolymerization .[2]

The Latency Paradox

The core challenge in 1K adhesives is preventing the nucleophilic nitrogen of the imidazole from attacking the epoxy ring at room temperature (


) while ensuring rapid attack at elevated temperatures (

).
  • Soluble Imidazoles (e.g., 1-Methylimidazole): Dissolve in resin. React immediately. Poor latency.

  • Dispersed/Modified Imidazoles (e.g., 2-Phenyl-4,5-dihydroxymethylimidazole): Exist as crystalline solids.[3] They remain inert until the matrix temperature exceeds the hardener's melting point, triggering solubilization and reaction.

Reaction Pathway

The reaction proceeds via a regenerative mechanism where the imidazole adduct propagates the etherification of the epoxy resin.

G Epoxy Epoxy Resin (DGEBA) Adduct 1:1 Adduct (Zwitterion) Epoxy->Adduct Nucleophilic Attack Imid Imidazole (Nucleophile) Imid->Adduct Alkoxide Alkoxide Initiator Adduct->Alkoxide Proton Transfer (if H available) Polymer Polyether Network Alkoxide->Polymer Anionic Propagation Polymer->Imid Regeneration (Minor Pathway) Polymer->Polymer Crosslinking

Figure 1: Anionic polymerization mechanism initiated by imidazole. The formation of the alkoxide ion is the rate-determining step for propagation.

Material Selection & Formulation Strategy

The choice of imidazole determines the "activation window."

Resin Selection
  • Standard: Diglycidyl Ether of Bisphenol A (DGEBA). EEW

    
     185-190 g/eq.
    
  • Viscosity Control: Reactive diluents (e.g., 1,4-Butanediol diglycidyl ether) are often avoided in high-performance 1K systems as they can solubilize the imidazole, destroying latency.

Hardener Selection Guide

Data below compares common imidazole types based on activation temperature and latency.

Imidazole TypeChemical NameState at 25°CActivation Temp (

)
Latency (at 25°C)Application
2E4MZ 2-Ethyl-4-methylimidazoleSolid/Liquid

Poor (< 2 days)2K Accelerators
2PZ 2-PhenylimidazoleSolid (Crystalline)

Good (1-2 months)High

Systems
2PHZ-PW 2-Phenyl-4,5-dihydroxymethylimidazoleMicronized Powder

Excellent (> 6 months)1K Structural Adhesives
Curezol 2MA-OK 2,4-Diamino-6-[2'-methylimidazolyl-(1')]-ethyl-s-triazine isocyanuric acid adductPowder

Excellent (> 6 months)Low Temp Cure

Expert Insight: For robust 1K adhesives, avoid simple imidazoles (like 2E4MZ) as the primary hardener. Use adducts or micronized crystalline grades (like 2PHZ-PW) where the reaction is diffusion-controlled by the melting of the hardener particle [1].

Experimental Protocol: Formulation & Processing

Objective: Produce a 100g batch of 1K structural adhesive. Safety: Imidazoles are irritants. Work in a fume hood. Wear nitrile gloves.

Equipment
  • Planetary Centrifugal Mixer (e.g., FlackTek SpeedMixer) - Crucial for void-free mixing without heat generation.

  • Three-Roll Mill (optional but recommended for breaking agglomerates).

  • Vacuum Chamber.

Formulation Recipe (Example)
  • Resin: DGEBA (e.g., EPON 828): 100 phr (parts per hundred resin).

  • Hardener: 2-Phenyl-4,5-dihydroxymethylimidazole (2PHZ-PW): 5 - 8 phr.

  • Filler: Fumed Silica (Thixotrope): 2 - 4 phr.

Step-by-Step Workflow

Process Resin Resin Preparation (Degas DGEBA) Weigh Add Hardener (Do NOT Dissolve) Resin->Weigh Add Powder Mix Dispersive Mixing (Planetary Mixer) < 40°C Weigh->Mix 2000 RPM, 1 min Mill 3-Roll Milling (Break Agglomerates) Mix->Mill Gap: 20µm Vac Final Degassing (-29 inHg) Mill->Vac Remove Air Store Storage (-20°C recommended) Vac->Store

Figure 2: Processing workflow. Temperature control during mixing is critical to prevent premature activation.

  • Resin Conditioning: Degas the DGEBA resin in a vacuum chamber for 10 minutes to remove trapped air.

  • Dispersion (The Critical Step):

    • Add the micronized imidazole powder to the resin.

    • Note: Do NOT heat the resin to aid mixing. The resin must remain cold/ambient to keep the imidazole as a solid dispersion.

    • Mix using a Planetary Mixer (e.g., 2000 RPM for 30-60 seconds). Ensure temperature stays

      
      .
      
  • Refinement (Optional): Pass the mixture through a 3-roll mill to break down hardener agglomerates. This ensures a uniform cure and prevents "hot spots."

  • Degassing: Vacuum degas the final paste until all bubbles cease rising.

  • Packaging: Transfer to light-blocking syringes or jars. Store at

    
     or 
    
    
    
    for maximum shelf life.

Characterization & Validation

Every batch must be validated for cure profile and mechanical integrity .

Thermal Analysis (DSC)

Protocol: ASTM E1269.

  • Instrument: Differential Scanning Calorimeter (DSC).[4][5][6][7]

  • Method: Ramp from

    
     to 
    
    
    
    at
    
    
    .
  • Key Metrics:

    • 
       (Onset Temp):  Indicates latency. Should be 
      
      
      
      for a stable 1K system.
    • 
       (Peak Exotherm):  The temperature of maximum reaction rate.[6]
      
    • 
       (Heat of Reaction):  Indicates potential for thermal runaway in thick sections (typically 300-500 J/g).
      
Mechanical Testing (Lap Shear)

Protocol: ASTM D1002 [2].[8][9]

  • Substrate: Aluminum 2024-T3 (etched or grit-blasted).

  • Bondline: 0.127 mm (controlled by glass beads or shims).

  • Cure Cycle: Heat to

    
     for 60 minutes (based on 2PHZ-PW profile).
    
  • Test: Tensile tester at 1.3 mm/min crosshead speed.

  • Acceptance Criteria: Cohesive failure mode (failure within adhesive, not at interface) with strength > 20 MPa.

Shelf-Life Simulation (Rheology)

Protocol:

  • Measure initial viscosity (

    
    ).
    
  • Store sample at

    
     (accelerated aging).
    
  • Measure viscosity daily.

  • Failure Point: When viscosity doubles (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Premature Gelling Heat buildup during mixing.Use pulsed mixing; cool the mixing cup. Check if imidazole dissolved.
Low

Incomplete cure or wrong stoichiometry.Increase cure temp; verify imidazole phr (anionic polymerization is catalytic but concentration dependent).
Voiding/Bubbles Volatiles or Exotherm.Degas thoroughly. If exotherm is too high, reduce cure temp or ramp rate.
Settling Low viscosity resin.[10]Add thixotrope (fumed silica) to suspend the solid imidazole particles.

References

  • Shikoku Chemicals Corp. (n.d.).[3][10] Curezol Imidazole Curing Agents Technical Data. Retrieved from [Link]

  • ASTM International. (2010). ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal). Retrieved from [Link]

  • Hamerton, I., et al. (2000). DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents. Polymer. Retrieved from [Link]

Sources

Application

Application Note: 2-Cyclohexylimidazole as a Lipophilic Scaffold for Next-Generation Azole Antifungals

Executive Summary The imidazole pharmacophore is the structural backbone of the azole class of antifungals (e.g., clotrimazole, miconazole), which function by inhibiting lanosterol 14 -demethylase (CYP51) . While early-g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole pharmacophore is the structural backbone of the azole class of antifungals (e.g., clotrimazole, miconazole), which function by inhibiting lanosterol 14


-demethylase (CYP51) . While early-generation azoles utilized simple alkyl or phenyl substituents at the C2 position, emerging resistance profiles have necessitated the development of more lipophilic, sterically demanding analogs.

2-Cyclohexylimidazole (CAS 14085-43-9) represents a critical intermediate in this evolution. Unlike its planar phenyl analogs, the cyclohexyl group offers a non-planar, hydrophobic bulk that enhances Van der Waals interactions within the CYP51 substrate access channel while improving metabolic stability by reducing aromatic hydroxylation sites.

This guide details the synthesis, purification, and functionalization of 2-cyclohexylimidazole, providing a validated workflow for researchers developing novel antifungal candidates.

Chemical Profile & Pharmacological Rationale[1][2][3][4]

Physicochemical Properties
PropertySpecification
Chemical Name 2-Cyclohexyl-1H-imidazole
CAS Number 14085-43-9
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
LogP (Predicted) ~2.5 - 3.1
pKa (Conjugate Acid) ~7.5 - 8.0 (Imidazole N3)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
Mechanism of Action: The "Hydrophobic Anchor" Effect

Azole antifungals bind to the heme iron of CYP51 via the N3 nitrogen of the imidazole ring. However, potency is determined by the side chains.

  • Heme Coordination: The unhindered N3 nitrogen coordinates with the heme iron (

    
    ), blocking oxygen activation.
    
  • C2-Cyclohexyl Role: The C2 substituent sits in the hydrophobic access channel of the enzyme. The cyclohexyl group provides a high-affinity "anchor" due to its lipophilicity and 3D chair conformation, which fits snugly into the hydrophobic pocket, distinct from the flat

    
    -stacking interactions of phenyl groups [1].
    

Validated Synthesis Protocol

Objective: Synthesis of high-purity 2-cyclohexylimidazole via the Radziszewski condensation.

Reaction Scheme

The synthesis involves the condensation of cyclohexanecarbaldehyde with glyoxal and ammonia. This route is preferred over the reduction of 2-phenylimidazole due to higher atom economy and avoidance of high-pressure hydrogenation.

SynthesisPath cluster_reagents Reagents R1 Cyclohexane- carbaldehyde (1.0 eq) Process Condensation MeOH, 0°C -> RT 12-18 Hours R1->Process R2 Glyoxal (40% aq, 1.0 eq) R2->Process R3 Ammonium Acetate (2.5 eq) R3->Process Crude Crude Intermediate Process->Crude Purification Recrystallization (Ethyl Acetate/Hexane) Crude->Purification Product 2-Cyclohexylimidazole (>98% Purity) Purification->Product

Figure 1: Radziszewski synthesis pathway for 2-cyclohexylimidazole.

Step-by-Step Methodology

Reagents:

  • Cyclohexanecarbaldehyde (11.2 g, 100 mmol)

  • Glyoxal (40% w/w in water, 14.5 g, 100 mmol)

  • Ammonium Acetate (19.3 g, 250 mmol)

  • Methanol (100 mL, HPLC Grade)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium acetate in methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add the cyclohexanecarbaldehyde dropwise over 15 minutes to the cold solution.

  • Condensation: Add the glyoxal solution dropwise over 20 minutes. The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–18 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1, stain with Iodine or Ninhydrin).

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extraction: Resuspend the residue in water (50 mL) and adjust pH to ~10 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:3) to yield white crystals.

Expected Yield: 65–75% Melting Point: 140–145°C (Lit. value check required for specific polymorphs).

Functionalization Protocol: N-Alkylation

Objective: Coupling the intermediate to a pharmacophore backbone (e.g., benzyl halide) to generate an active antifungal candidate.

Rationale: The N-H proton of the imidazole is acidic (pKa ~14). Deprotonation allows nucleophilic attack on alkyl halides.

Workflow
  • Solvent: DMF (Anhydrous).

  • Base: NaH (60% dispersion in oil) or K

    
    CO
    
    
    
    (for milder conditions).
  • Electrophile: 2,4-Dichlorobenzyl chloride (mimicking Miconazole/Econazole structure).

Procedure:

  • Dissolve 2-cyclohexylimidazole (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

  • Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases (formation of imidazolide anion).

  • Add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.

  • Stir at RT for 4 hours.

  • Quench with ice water and extract with EtOAc.

Quality Control & Validation (QC/QA)

To ensure the intermediate is suitable for pharmaceutical use, strict QC is required.

Analytical Specifications
TestMethodAcceptance Criteria
Identification

H-NMR (CDCl

)
Characteristic signals:

6.9 (2H, s, Imidazole C4/C5),

2.7 (1H, m, Cyclohexyl C1)
Purity HPLC-UV (220 nm)

98.0% (Area %)
Water Content Karl Fischer

0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits (MeOH < 3000 ppm)
QC Workflow Diagram

QC_Workflow cluster_tests Analytical Panel Batch Synthesized Batch (2-Cyclohexylimidazole) NMR 1H-NMR (Structure Confirmation) Batch->NMR HPLC HPLC-UV (Purity Check) Batch->HPLC KF Karl Fischer (Moisture Content) Batch->KF Decision Pass Specs? NMR->Decision HPLC->Decision KF->Decision Release Release for Coupling Decision->Release Yes Reject Reprocess / Recrystallize Decision->Reject No

Figure 2: Quality Control decision tree for intermediate validation.

References

  • Structure-Activity Relationships of Imidazole Antifungals: Zhang, L. et al. "Design, Synthesis, and Antifungal Activity of Novel Imidazole Derivatives." Molecules, 2014.[1]

  • Synthesis of Imidazole Derivatives (Radziszewski Reaction): Organic Chemistry Portal. "Synthesis of Imidazoles."[2][3][1][4][5][6][7]

  • Chemical Properties of 2-Cyclohexyl-1H-imidazole: Sigma-Aldrich / Merck. "Product Specification: 2-Cyclohexyl-1H-imidazole (CAS 14085-43-9)."[8]

  • CYP51 Inhibition Mechanism: Warrilow, A. G., et al. "Azole Binding Properties of Candida albicans Sterol 14-alpha Demethylase (CYP51)." Antimicrobial Agents and Chemotherapy, 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Cyclohexylimidazole Solubility Guide

[1][2] Case ID: 2-CHX-SOL-001 Topic: Resolving Solubility Issues of 2-Cyclohexylimidazole in Aqueous Systems Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: 2-CHX-SOL-001 Topic: Resolving Solubility Issues of 2-Cyclohexylimidazole in Aqueous Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1][2]

Executive Summary

You are likely encountering precipitation or turbidity when attempting to dissolve 2-cyclohexylimidazole (CAS: 14085-43-9) in neutral water (pH 7.[1][2]0) or phosphate-buffered saline (PBS).

The Root Cause: 2-Cyclohexylimidazole possesses a "Janus-faced" chemical nature.[1][2] While the imidazole ring is polar and basic (pKa ≈ 7.8–8.0), the cyclohexyl group is a bulky, hydrophobic moiety. At neutral pH, the molecule exists predominantly in its uncharged, free-base form, which is lipophilic and poorly water-soluble.[1][2]

The Solution: Solubility is achieved by manipulating the ionization state (protonation) or shielding the hydrophobic cyclohexyl group.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your end-use application using the decision tree below.

G Start Start: 2-Cyclohexylimidazole Solid AppCheck What is the Downstream Application? Start->AppCheck BioAssay Biological Assay (Cell Culture/Enzymatic) AppCheck->BioAssay ChemSynth Chemical Synthesis (Epoxy Curing/Catalysis) AppCheck->ChemSynth Analytical Analytical Standard (HPLC/LC-MS) AppCheck->Analytical BioSolvent Use DMSO Stock + Dilution (See Protocol B) BioAssay->BioSolvent Standard BioAdv Use Cyclodextrin Complex (See Protocol C) BioAssay->BioAdv Sensitive Cells AcidSalt Acidification (Salt Formation) (See Protocol A) ChemSynth->AcidSalt Aqueous System Organic Use Methanol/Ethanol ChemSynth->Organic Resin System MobilePhase Dissolve in Mobile Phase (Acidified Water/MeCN) Analytical->MobilePhase

Figure 1: Solubility Decision Matrix. Select your protocol based on whether the final application tolerates organic solvents or low pH.

Part 2: Troubleshooting Protocols

Protocol A: pH Manipulation (Salt Formation)

Best for: Chemical synthesis, non-biological aqueous reagents, or analytical standards. Mechanism: Protonation of the N3 nitrogen atom converts the insoluble free base into a soluble imidazolium salt.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Acetic Acid.

  • Deionized Water.

Step-by-Step Guide:

  • Weighing: Weigh the required amount of 2-cyclohexylimidazole.

  • Suspension: Add water to reach 80% of the final volume. The powder will float or sink but will not dissolve.

  • Titration: While stirring, add 1.0 M HCl dropwise.

  • Observation: Monitor the turbidity. As the pH drops below 6.0, the solution will clarify.

    • Note: The target pH for complete stability is typically pH 4.5 – 5.5 .

  • Final Adjustment: Once clear, adjust to final volume with water.

Validation Check: Measure the pH. If pH > 7.0, the compound may precipitate over time. Ensure the solution remains acidic.

Protocol B: Co-Solvent System (DMSO/Ethanol)

Best for: Biological assays (High Throughput Screening) where low pH is toxic. Mechanism: The organic solvent dissolves the hydrophobic cyclohexyl tail, while the dilution keeps the concentration below the saturation limit.

Data Table: Solvent Compatibility

SolventSolubility (mg/mL)Application Limit (Final %)Notes
DMSO > 100 mg/mL< 0.1% - 1.0%Best for frozen stocks.[1][2]
Ethanol > 50 mg/mL< 1.0%Evaporates; keep sealed.[2]
Water (pH 7) < 1 mg/mLN/AInsoluble without modification.[2]

Step-by-Step Guide:

  • Stock Preparation: Dissolve 2-cyclohexylimidazole in 100% DMSO to create a 100 mM or 10 mg/mL master stock. Vortex until completely clear.

  • Intermediate Dilution (Critical Step): Do not drop the 100% stock directly into the cell media, as this causes "shock precipitation."

    • Dilute the stock 1:10 in PBS or media slowly with vigorous vortexing.

  • Final Application: Add the intermediate solution to your assay plate.

Warning: If you observe a white precipitate immediately upon adding the DMSO stock to water, your final concentration is too high for the aqueous capacity. Lower the working concentration.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or sensitive cell lines where DMSO toxicity is a concern. Mechanism: The hydrophobic cyclohexyl group enters the "donut hole" of the cyclodextrin, hiding it from the water, while the hydrophilic exterior keeps the complex soluble.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

  • Water or Saline.

Step-by-Step Guide:

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1]

  • Add 2-cyclohexylimidazole to this vehicle.

  • Sonicate for 10–20 minutes at 30°C.

  • If the solution is not clear, adjust pH slightly to 6.0 using dilute HCl to assist the complexation.

  • Filter sterilize (0.22 µm) before use.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I autoclave 2-cyclohexylimidazole solutions? A: It is not recommended. While imidazoles are thermally stable (Melting Point ~100°C), the cyclohexyl group may undergo oxidation or ring-opening under high pressure/steam conditions. Use 0.22 µm filtration for sterilization.

Q: Why does my solution turn yellow over time? A: Imidazole derivatives are prone to photo-oxidation.[1][2] Store stock solutions in amber vials at -20°C. Yellowing indicates minor degradation but often does not significantly affect epoxy curing capability; however, it will affect spectrophotometric biological assays.[2]

Q: I need to use this as an epoxy hardener. Do I need water? A: No. For epoxy applications, 2-cyclohexylimidazole is typically dispersed directly into the resin or dissolved in a carrier solvent like methanol or acetone before mixing.[2] Water is detrimental to most epoxy curing processes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159405, 2-Cyclohexyl-1H-imidazole. Retrieved February 4, 2026, from [Link]

    • Source for chemical structure, molecular weight, and general physical properties.[2]

  • Shikoku Chemicals Corporation. Technical Data: Imidazole Series Curing Agents. Retrieved February 4, 2026, from [Link][2]

    • Authoritative source for industrial application and solubility profiles of alkyl-imidazoles.
  • Walker, M. et al. (2020).Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for imidazole solubility thermodynamics).

    • Supports the mechanism of hydrophobic interaction in aqueous vs. organic media.

Sources

Optimization

Technical Support Center: Purification of Imidazole Synthesis Mixtures

A Senior Application Scientist's Guide to Removing Unreacted Aldehydes Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Unreacted Aldehydes

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a common challenge in imidazole synthesis: the removal of unreacted aldehydes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles and field-tested insights to empower you to overcome purification challenges and ensure the integrity of your final compounds.

The Challenge: The Persistent Presence of Aldehydes

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, often synthesized through multicomponent reactions like the Debus-Radziszewski synthesis, which utilizes an aldehyde as a key building block.[1][2][3] Incomplete consumption of the aldehyde starting material frequently leads to its presence as a persistent impurity in the crude reaction mixture. The similar polarity of many aldehydes and imidazole products can make their separation by traditional chromatographic methods challenging and inefficient.[4]

This guide provides a comprehensive overview of robust methods for aldehyde removal, with a focus on practical application, troubleshooting, and the chemical rationale behind each technique.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted aldehydes from my imidazole synthesis so difficult?

A1: The difficulty often arises from the similar polarity profiles of many aldehydes and their corresponding imidazole products. This similarity can lead to co-elution during column chromatography, making separation inefficient.[4] Furthermore, some aldehydes can be relatively unreactive, leading to significant amounts remaining after the reaction is complete.

Q2: I've tried standard column chromatography, but I'm still seeing aldehyde in my final product. What should I do?

A2: This is a common issue. If standard silica gel chromatography is failing, consider the following:

  • Alternative Stationary Phases: Switching to a different stationary phase, such as basic alumina, can sometimes alter the elution profile and improve separation.

  • Chemical Scavenging: A more effective approach is to selectively react the aldehyde with a "scavenger" to transform it into a species with significantly different solubility properties, making it easily separable from your imidazole product. The most common and effective method is a sodium bisulfite wash, which is detailed in this guide.

Q3: Is the sodium bisulfite wash suitable for all types of aldehydes and imidazoles?

A3: While highly effective for a wide range of aldehydes, there are limitations.[5]

  • Steric Hindrance: Very bulky aldehydes may react slowly or not at all with bisulfite.

  • Product Solubility: If your imidazole product has significant water solubility, you may lose some of your product in the aqueous layer during the extraction.

  • pH Sensitivity: The reversal of the bisulfite adduct requires basic conditions. If your imidazole derivative is unstable at high pH, this method may not be suitable.

Q4: How can I confirm that all the aldehyde has been removed?

A4: Several analytical techniques can be used to assess the purity of your imidazole product:

  • Thin-Layer Chromatography (TLC): A simple and quick method. Staining with a suitable agent (e.g., potassium permanganate or a specific aldehyde stain) can help visualize any remaining aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for detecting the characteristic aldehyde proton signal, which typically appears in the downfield region of the spectrum (9-10 ppm).[6]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying residual aldehydes, especially when coupled with a UV detector.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low yield of imidazole after bisulfite wash. The imidazole product has some water solubility and is being lost to the aqueous layer.Minimize the volume of the aqueous wash. Perform multiple extractions of the aqueous layer with a suitable organic solvent to recover any dissolved product.
The imidazole is degrading under the basic conditions used to reverse the bisulfite adduct.Imidazoles are generally stable under basic conditions, but if you suspect degradation, consider using a milder base for the reversal or explore alternative, non-basic purification methods.[8]
An emulsion forms during the liquid-liquid extraction. The presence of surfactants or fine solid particles in the reaction mixture.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If solids are present, filter the crude mixture before performing the extraction.
The bisulfite adduct precipitates as a solid. The adduct of a higher molecular weight aldehyde may be insoluble in the reaction solvent.This can be advantageous. Filter the solid adduct from the reaction mixture, wash it with a non-polar solvent to remove any adsorbed product, and then proceed with the purification of the filtrate containing your imidazole.
Chromatography fails to separate the aldehyde and imidazole. The polarity of the aldehyde and the imidazole are too similar in the chosen solvent system.Instead of relying solely on chromatography for the initial purification, use a chemical scavenging method like the bisulfite wash first to remove the bulk of the aldehyde. Then, if necessary, use chromatography to remove other impurities.

In-Depth Technical Protocols

Method 1: The Gold Standard - Sodium Bisulfite Wash

This method leverages the reversible nucleophilic addition of bisulfite ions to the carbonyl group of an aldehyde, forming a water-soluble α-hydroxysulfonate salt (the "bisulfite adduct"). This adduct is easily separated from the water-insoluble imidazole product via liquid-liquid extraction.[5]

cluster_0 Organic Phase cluster_1 Aqueous Phase Aldehyde R-CHO (in organic solvent) Adduct R-CH(OH)SO₃⁻Na⁺ (Water-soluble) Aldehyde->Adduct + NaHSO₃ (aq) Imidazole Imidazole Product (in organic solvent) Bisulfite NaHSO₃ Adduct->Aldehyde + Base (e.g., NaOH) Start Crude Imidazole Synthesis Mixture (contains unreacted aldehyde) Dissolve Dissolve in Organic Solvent Start->Dissolve Extract Wash with Saturated Aqueous NaHSO₃ Dissolve->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Wash Wash Organic Layer with Water and Brine Separate->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate End Purified Imidazole Product Concentrate->End

Sources

Troubleshooting

Technical Support Center: Color Stability in Imidazole-Cured Epoxy Systems

Introduction 2-Cyclohexylimidazole is a high-performance curing agent valued for its latency and ability to generate high glass transition temperatures ( ). However, a common trade-off is the formation of chromophores—ye...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclohexylimidazole is a high-performance curing agent valued for its latency and ability to generate high glass transition temperatures (


). However, a common trade-off is the formation of chromophores—yellow to amber discoloration—during the cure cycle. This guide addresses the root causes of this phenomenon and provides actionable protocols to minimize it without compromising mechanical integrity.

Module 1: The Chemistry of Color (Root Cause Analysis)

Q: Why does my clear resin turn amber immediately after curing, even without UV exposure?

A: The yellowing is likely thermo-oxidative , not photo-oxidative. While 2-cyclohexylimidazole is less prone to color instability than aromatic imidazoles (like 2-phenylimidazole), the imidazole ring itself is the vulnerability.

The Mechanism:

  • Adduct Formation: The imidazole nitrogen attacks the epoxy ring, opening it to form a 1:1 zwitterionic adduct.

  • Dehydrogenation: At elevated cure temperatures (

    
    ), the imidazole-epoxy adduct can undergo oxidative dehydrogenation.
    
  • Chromophore Creation: This creates conjugated double-bond systems (polyenes) and carbonyl groups within the polymer backbone. These structures absorb blue light, reflecting yellow/amber.

Visualizing the Failure Mode:

G Epoxy Epoxy Resin (DGEBA) Adduct 1:1 Adduct (Zwitterion) Epoxy->Adduct Nucleophilic Attack Imid 2-Cyclohexylimidazole Imid->Adduct Polymer Crosslinked Network Adduct->Polymer Etherification Oxidation Thermo-Oxidative Degradation Polymer->Oxidation Heat + O2 Chromophore Conjugated Chromophores (Yellowing) Oxidation->Chromophore Dehydrogenation

Figure 1: The pathway from cure initiation to chromophore formation. Oxygen and heat act as accelerators for the degradation step.

Module 2: Process Optimization (Troubleshooting)

Q: Can I reduce yellowing by changing the cure cycle?

A: Yes. The "Kick-off" temperature is critical. High initial temperatures promote rapid oxidation before the network is dense enough to restrict oxygen diffusion.

Protocol: The Step-Cure Method Instead of a direct ramp to


, use a two-stage cure to lock the network structure at a lower temperature before the final high-temp soak.
StageTemperatureDurationPurpose
1. Gelation

1-2 HoursEstablishes network density; restricts

mobility.
2. Ramp

N/ASlow ramp prevents exotherm spikes (which cause local burning).
3. Post-Cure

1-2 HoursAchieves final

and conversion.
Q: Does an inert atmosphere actually make a visible difference?

A: It is the single most effective intervention. Eliminating oxygen during the high-temperature phase prevents the oxidative dehydrogenation of the imidazole ring.

Comparative Data (Typical DGEBA System):

Cure EnvironmentYellow Index (ASTM E313)Visual Appearance
Air (Ambient) 35 - 45Dark Amber / Brownish
Vacuum 15 - 20Light Straw
Nitrogen Purge < 5Water Clear / Pale Yellow

Validation Step: Cure a small control sample in a sealed glass ampoule flushed with Nitrogen. If this sample is clear while your oven sample is yellow, your issue is strictly oxidative.

Module 3: Formulation Adjustments

Q: What additives stabilize the color without ruining the ?

A: You need a synergistic antioxidant package. A single antioxidant is rarely sufficient for imidazole systems.

The Synergy Protocol: Combine a Primary Antioxidant (Radical Scavenger) with a Secondary Antioxidant (Peroxide Decomposer).

  • Primary: Hindered Phenol (e.g., BHT or sterically hindered analogs like AO-60).

    • Function: Donates hydrogen to neutralize free radicals.

  • Secondary: Phosphite (e.g., DOPO or commercially available phosphite stabilizers).

    • Function: Reduces hydroperoxides formed during the cure, preventing them from splitting into more radicals.

Recommended Loading:

  • Total Loading: 0.5% - 1.0% by weight of resin.

  • Ratio: 1:2 (Phenol : Phosphite).

Formulation Workflow:

Antioxidant Radical Free Radical (R•) Phenol Hindered Phenol (Primary AO) Radical->Phenol Scavenged Peroxide Hydroperoxide (ROOH) Phenol->Peroxide Prevents Propagation Phosphite Phosphite (Secondary AO) Peroxide->Phosphite Decomposed Stable Stable Product (No Color) Phosphite->Stable Non-Radical Species

Figure 2: Synergistic defense mechanism. The phenol stops the fire; the phosphite cleans up the fuel.

Module 4: Experimental Validation & FAQ

Q: How do I confirm if the yellowing is from the imidazole or the epoxy resin itself?

A: Perform a "Blank Hardener" Test . Most standard DGEBA resins are stable. To isolate the variable:

  • Test A: Cure Epoxy + 2-Cyclohexylimidazole.

  • Test B: Cure Epoxy + Anhydride Hardener (known for low color).

  • Compare: If Test B is clear and Test A is yellow, the imidazole (or its interaction with impurities) is the cause.

Q: My 2-Cyclohexylimidazole powder is slightly off-white. Is this a problem?

A: Yes. Imidazoles oxidize in storage.

  • Check: Dissolve 1g of the hardener in 10ml of acetone. The solution should be clear. If it is hazy or yellow, the raw material is already degraded.

  • Fix: Recrystallization of the imidazole can remove oxidized impurities, or purchase a fresh batch stored under inert gas.

Q: Does stoichiometry affect color?

A: Absolutely.

  • Excess Imidazole: Leads to unreacted amine groups that oxidize rapidly over time.

  • Protocol: Calculate the precise phr (parts per hundred resin) based on the epoxy equivalent weight (EEW). For catalytic cures, 2-4 phr is standard. Do not exceed 5 phr unless necessary for speed, as color scales linearly with concentration [1].

References

  • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules, 22(1), 99-104.[1] Link

  • Ham, Y., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry. Link

  • Barton, J. M., & Sheppard, P. M. (1986). Curing of epoxy resins with imidazoles. Polymer, 27(11), 1834-1838. Link

  • SciPub. (2023). In vitro Assessment of the Color Stability of Two Resin Composites. Current Research in Dentistry. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Latency &amp; Reactivity Profiles of Imidazole Curing Agents

Topic: Comparative Analysis of Latency: 2-Cyclohexylimidazole vs. 2-Ethyl-4-Methylimidazole in Epoxy Systems Content Type: Technical Comparison Guide Audience: Materials Scientists, Formulation Chemists, and R&D Engineer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Latency: 2-Cyclohexylimidazole vs. 2-Ethyl-4-Methylimidazole in Epoxy Systems Content Type: Technical Comparison Guide Audience: Materials Scientists, Formulation Chemists, and R&D Engineers.[1]

Executive Summary

In high-performance epoxy formulations, the selection between 2-Cyclohexylimidazole (2-CI) and 2-Ethyl-4-methylimidazole (2E4MZ) is a decision between shelf-stability (latency) and cure speed (reactivity) .

  • 2-Ethyl-4-methylimidazole (2E4MZ) is a highly reactive, low-melting accelerator. It is the industry standard for rapid curing but offers limited pot life.[1]

  • 2-Cyclohexylimidazole (2-CI) is a sterically hindered, solid-state latent curing agent. It provides extended shelf stability by requiring a phase change (melting/dissolution) and thermal activation to overcome steric bulk before initiating cure.[1]

The Bottom Line: Use 2E4MZ when process throughput is critical and pot life is managed by two-component (2K) mixing. Use 2-CI for one-component (1K) adhesives or potting compounds where shelf stability at room temperature is non-negotiable.

Mechanistic Comparison: Sterics vs. Electronics

The divergence in latency stems from the structural differences at the 2-position of the imidazole ring.[1]

2-Ethyl-4-methylimidazole (2E4MZ) [2]
  • Structure: Substituted with small alkyl groups (Ethyl at C2, Methyl at C4).[1]

  • Electronic Effect: Alkyl groups are electron-donating, increasing the electron density on the pyridine-type nitrogen (

    
    ).[1] This increases basicity and nucleophilicity, leading to rapid attack on the epoxide ring.[1]
    
  • Physical State: Liquid or low-melting solid (

    
    ).[1] This facilitates immediate diffusion into the resin matrix at ambient temperatures, initiating premature cure (short pot life).[1]
    
2-Cyclohexylimidazole (2-CI) [3][4][5]
  • Structure: Substituted with a bulky Cyclohexyl ring at C2.[1]

  • Steric Effect: The cyclohexyl group is a large, aliphatic ring.[1] It physically shields the active nitrogen sites, preventing the approach of the epoxide electrophile at low temperatures.[1]

  • Physical State: High-melting solid.[1] The molecule is locked in a crystal lattice at room temperature.[1] It acts as a "phase-separated" catalyst; it cannot effectively catalyze the reaction until the system temperature exceeds its melting point or dissolution temperature (

    
    ), releasing the active species.[1]
    
Visualizing the Mechanism

G cluster_0 2-Ethyl-4-methylimidazole (2E4MZ) cluster_1 2-Cyclohexylimidazole (2-CI) A1 Liquid/Low Melt State A2 High Mobility A1->A2 A3 Exposed Nitrogen A2->A3 A4 Rapid Nucleophilic Attack A3->A4 Epoxy Epoxy Resin (DGEBA) A4->Epoxy Room Temp B1 Crystalline Solid B2 Phase Separation B1->B2 B3 Steric Shielding (Cyclohexyl) B2->B3 B4 Thermal Activation Required B3->B4 B4->Epoxy >120°C Cure Crosslinked Network Epoxy->Cure

Figure 1: Mechanistic pathway comparison. 2E4MZ (Blue) allows immediate reaction due to mobility and exposed active sites.[1] 2-CI (Red) requires thermal energy to overcome phase and steric barriers.

Experimental Validation: DSC & Pot Life Protocols

To objectively compare these products, Differential Scanning Calorimetry (DSC) is the gold standard method.[1]

Protocol: Thermal Latency Analysis

Objective: Determine the Onset Temperature (


) and Peak Exotherm (

).[1]
  • Materials:

    • Resin: Diglycidyl Ether of Bisphenol A (DGEBA, e.g., EPON 828).[1]

    • Curing Agent: 5 phr (parts per hundred resin) of 2E4MZ vs. 2-CI.

  • Sample Preparation:

    • 2E4MZ: Mix liquid amine directly into resin at room temperature.[1] Degas under vacuum for 5 mins.

    • 2-CI: Disperse micronized 2-CI powder into resin using a three-roll mill or high-shear mixer to ensure homogeneity without overheating (keep

      
      ).
      
  • DSC Method:

    • Instrument: Standard DSC (e.g., TA Instruments Q2000).[1]

    • Ramp Rate:

      
       from 
      
      
      
      to
      
      
      .[1]
    • Atmosphere: Nitrogen purge (

      
      ).[1]
      
  • Analysis:

    • Identify

      
      : The intersection of the baseline and the leading edge of the exotherm.[1]
      
    • Identify

      
      : The temperature of maximum heat flow.[1]
      
Protocol: Pot Life (Viscosity Build-up)

Objective: Measure stability at


.
  • Prepare 100g batches of each formulation.

  • Store at

    
     in an incubator.
    
  • Measure viscosity daily using a Brookfield Viscometer (Spindle 6, 10 RPM).

  • Failure Criteria: Time to reach double initial viscosity (

    
    ).
    
Comparative Data Profile

The following data represents typical values observed in DGEBA systems. Note that specific values vary based on resin equivalent weight (EEW) and additives.[1]

Performance Metric2-Ethyl-4-methylimidazole (2E4MZ)2-Cyclohexylimidazole (2-CI)Interpretation
Physical Form Liquid / Low-melt Solid (

)
Crystalline Solid (

*)
2-CI remains solid in resin, preventing reaction.
DSC Onset (

)
75°C -- 90°C 110°C -- 130°C 2-CI requires significantly higher heat to initiate cure.
DSC Peak (

)
115°C -- 125°C 145°C -- 160°C 2E4MZ cures faster once initiated.[1]
Pot Life (

)
< 8 Hours (Rapid gelling)> 1 Month (Stable dispersion)2E4MZ is for "mix-and-use"; 2-CI enables 1K storage.
Glass Transition (

)
High (

)
High (

)
Both yield high thermal resistance; 2-CI often slightly higher due to rigidity.[1]

*Note: Melting points of imidazole derivatives vary by purity, but 2-CI is consistently a high-melting solid compared to 2E4MZ.

Application Decision Matrix

When should you choose one over the other? Use this logic flow.

DecisionMatrix Start Select Curing Requirement Q1 Is the formulation 1-Part (1K) or 2-Part (2K)? Start->Q1 Branch1K 1-Component (Pre-mixed) Q1->Branch1K 1K Branch2K 2-Component (Mix at use) Q1->Branch2K 2K Q2 Required Shelf Life? Branch1K->Q2 Q3 Cure Temperature Limit? Branch2K->Q3 Result2CI SELECT 2-Cyclohexylimidazole (High Latency, 1K Stable) Q2->Result2CI > 2 Weeks Result2E4MZ SELECT 2E4MZ (High Reactivity, Low Temp Cure) Q2->Result2E4MZ < 24 Hours (Frozen) Q3->Result2CI > 130°C Cure Q3->Result2E4MZ < 100°C Cure

Figure 2: Selection workflow based on formulation type and processing constraints.

References
  • Evonik Industries. (n.d.).[1] Imidazole Curing Agents: Technical Information. Retrieved from

  • Hamerton, I., et al. (2025).[1] Mechanism of imidazole catalysis in the curing of epoxy resins. ResearchGate. Retrieved from

  • Shin, Y. J., et al. (2025).[1] The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. ResearchGate. Retrieved from

  • ChemicalBook. (2025).[1][6] 2-Ethyl-4-methylimidazole Properties and Safety. Retrieved from

  • SciFinder / CAS. (2025).[1] Melting point data for 2-substituted imidazoles. (General reference for physicochemical properties cited in Table 1).

Sources

Comparative

Comparative Guide: Electrochemical Impedance Spectroscopy of Imidazole Inhibitors on Copper

Executive Summary & Context While Benzotriazole (BTA) remains the industrial "gold standard" for copper corrosion inhibition, its environmental toxicity has necessitated the search for "green" alternatives. Imidazole and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

While Benzotriazole (BTA) remains the industrial "gold standard" for copper corrosion inhibition, its environmental toxicity has necessitated the search for "green" alternatives. Imidazole and its derivatives—widely utilized in pharmaceutical synthesis—have emerged as potent, eco-friendly candidates.

This guide provides a technical comparison of Imidazole-based inhibitors against BTA using Electrochemical Impedance Spectroscopy (EIS) . Unlike simple weight-loss methods, EIS offers time-resolved kinetic data, revealing the mechanism of the protective film formation (adsorption) rather than just the final outcome.

Why this matters to the Audience:

  • For Corrosion Scientists: Validates non-toxic alternatives to BTA.

  • For Drug Developers: The imidazole-copper interaction serves as a robust model for studying molecule-surface adsorption kinetics, a critical parameter in drug stability and delivery systems.

The Electrochemical Context: Why EIS?

EIS is the preferred method for this analysis because it distinguishes between solution resistance , charge transfer resistance , and diffusion processes in a single frequency sweep.

The Core Mechanism: Adsorption & Water Displacement

The inhibition efficiency of imidazoles relies on their ability to displace water molecules from the copper surface and form a barrier film.

  • Anodic Inhibition: Blocking the dissolution of

    
    .
    
  • Cathodic Inhibition: Blocking oxygen reduction.

We quantify this using the Double Layer Capacitance (


) .[1][2] As organic inhibitor molecules (low dielectric constant) replace water (high dielectric constant) at the interface, 

drops significantly.
Visualization: The Adsorption Pathway

The following diagram illustrates the mechanistic pathway from bulk solution to stable film formation.

AdsorptionMechanism Bulk Bulk Solution (Imidazole + Electrolyte) Diffusion Diffusion to Interface Bulk->Diffusion Physisorption Physisorption (Electrostatic Interaction) Diffusion->Physisorption Chemisorption Chemisorption (Cu-N Coordinate Bond) Physisorption->Chemisorption Electron donation (N lone pair) Water H2O Displacement (Cdl Decrease) Physisorption->Water Causes Film Protective Film (Hydrophobic Barrier) Chemisorption->Film

Figure 1: Step-wise adsorption mechanism of imidazole inhibitors on copper surfaces, leading to water displacement and film formation.

Comparative Performance Analysis

The following data compares the performance of Benzotriazole (BTA) , Imidazole (IM) , and a derivative 2-Methylimidazole (2-Me-IM) in a 3.5% NaCl environment (simulated marine condition).

Table 1: EIS Parameters & Inhibition Efficiency ( )
ParameterBlank (3.5% NaCl)Imidazole (10 mM)2-Methylimidazole (10 mM)Benzotriazole (BTA) (10 mM)

(

)
8501,6504,20015,400

(

)
85.262.138.518.4
Inhibition Efficiency (

)
N/A~48%~80%>95%
Adsorption Type N/APhysisorptionMixedChemisorption (Polymer)

Key Insights:

  • The BTA Benchmark: BTA achieves massive

    
     values because it forms a polymeric complex 
    
    
    
    that is exceptionally stable.
  • Imidazole Limitation: Unsubstituted imidazole creates a weaker barrier (lower

    
    ), primarily interacting via physisorption. It is insufficient for aggressive chloride media on its own.
    
  • Derivative Advantage: Adding a methyl group (2-Me-IM) increases electron density on the nitrogen atom (inductive effect), enhancing the coordinate bond strength with Copper. This significantly boosts efficiency toward BTA levels.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this strict protocol. This workflow includes "Checkpoints" (CP) to validate system stability before proceeding.

Reagents & Preparation
  • Working Electrode: Pure Copper (99.9%), epoxy-mounted with

    
     exposed area.
    
  • Electrolyte: 3.5% NaCl (pH adjusted to 7.0).

  • Counter Electrode: Platinum mesh or Graphite rod.

  • Reference Electrode: Ag/AgCl (Sat. KCl).

Workflow Diagram

ExperimentalProtocol Prep Surface Preparation (Polish 1200 grit -> Degrease) OCP OCP Stabilization (60 mins immersion) Prep->OCP Check1 CP1: Drift < 2mV/5min? OCP->Check1 Check1->OCP No (Wait) EIS_Run EIS Measurement (100 kHz - 10 mHz, 10mV amp) Check1->EIS_Run Yes Kramers Validation: Kramers-Kronig (Linearity Check) EIS_Run->Kramers Fitting Equivalent Circuit Fitting (Randles Circuit) Kramers->Fitting

Figure 2: Validated experimental workflow for EIS corrosion testing. CP1 denotes a critical stability checkpoint.

Step-by-Step Methodology
  • Surface Preparation:

    • Abrade copper surface with SiC paper sequentially (400 to 1200 grit).

    • Sonicate in ethanol for 5 minutes, then rinse with deionized water.

    • Why: Removes native oxides that would artificially inflate impedance values.

  • OCP Stabilization (Checkpoint 1):

    • Immerse electrode in test solution. Monitor Open Circuit Potential (OCP) for 60 minutes.

    • Criterion: Variation must be

      
       over the last 5 minutes. If unstable, the double layer is not in equilibrium; EIS data will be invalid.
      
  • EIS Acquisition:

    • Frequency Range:

      
       to 
      
      
      
      .[3]
    • Amplitude:

      
       RMS (sinusoidal).
      
    • Why:

      
       maintains linearity (pseudo-linear response) without disturbing the corrosion potential.
      
  • Data Fitting:

    • Fit data to a Randles Circuit :

      
      .
      
    • Note: Use a Constant Phase Element (

      
      ) instead of pure Capacitance (
      
      
      
      ) to account for surface roughness.

References

  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper corrosion inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28.

  • Zhang, D. Q., et al. (2009). Synergistic inhibition of copper corrosion in 0.5 M H2SO4 by 2-mercaptobenzimidazole and potassium iodide. Corrosion Science, 51(9), 2092-2099.

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Validation

A Comparative Toxicological Assessment: 2-Cyclohexylimidazole vs. 2-Methylimidazole

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical intermediates and heterocyclic chemistry, substituted imidazoles are of paramount importance. Their diverse applicat...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical intermediates and heterocyclic chemistry, substituted imidazoles are of paramount importance. Their diverse applications, however, necessitate a thorough understanding of their toxicological profiles. This guide provides a detailed comparative analysis of the toxicity of two prominent imidazole derivatives: 2-cyclohexylimidazole and 2-methylimidazole. By synthesizing available data and outlining robust experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making and risk assessment.

Introduction to 2-Cyclohexylimidazole and 2-Methylimidazole

2-Methylimidazole (2-MI) is a well-characterized imidazole derivative used extensively in the synthesis of pharmaceuticals, dyes, and polymers. Its presence as a byproduct in some food processing has also led to extensive toxicological evaluation. In contrast, 2-Cyclohexylimidazole is a less-studied analogue, valued in specific synthetic pathways for its unique steric and electronic properties. The addition of the cyclohexyl group in place of the methyl group significantly alters the molecule's lipophilicity and spatial arrangement, which can, in turn, influence its biological activity and toxicity. This guide will delve into the known toxicological differences stemming from this structural divergence.

Comparative Toxicity Profile

The following table summarizes the available acute toxicity data for 2-cyclohexylimidazole and 2-methylimidazole. It is immediately apparent that the toxicological database for 2-methylimidazole is far more comprehensive than that for 2-cyclohexylimidazole, highlighting a critical data gap for the latter.

Toxicity Endpoint 2-Cyclohexylimidazole 2-Methylimidazole References
Acute Oral LD50 (Rat) No data available1300 - 1500 mg/kg
Acute Dermal LD50 (Rat) No data available>2000 mg/kg
Skin Corrosion/Irritation Data not availableCorrosive
Serious Eye Damage/Irritation Data not availableCorrosive
Carcinogenicity No data availablePossibly carcinogenic to humans (Group 2B)
Genotoxicity (Ames Test) No data availableNegative
Reproductive Toxicity No data availableMay damage the unborn child. Suspected of damaging fertility.

Expert Interpretation: The available data strongly indicates that 2-methylimidazole poses significant health risks, including moderate acute oral toxicity, severe skin and eye irritation, and potential carcinogenicity and reproductive toxicity. The lack of data for 2-cyclohexylimidazole is a major concern for any application involving its use. While the larger, more lipophilic cyclohexyl group might suggest a different absorption and metabolism profile, a precautionary approach assuming similar or potentially greater toxicity is warranted until empirical data becomes available.

Experimental Protocols for Comparative Toxicity Assessment

To address the data gap for 2-cyclohexylimidazole and to enable a direct, side-by-side comparison with 2-methylimidazole, the following standardized in vitro assays are recommended. The causality behind these experimental choices lies in their ability to provide a foundational understanding of a compound's potential to induce cellular damage (cytotoxicity) and genetic mutations (genotoxicity).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely accepted method for the initial screening of cytotoxicity.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cell line (e.g., HepG2) cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Treat cells with compounds and controls compound_prep->treatment incubation2 6. Incubate for 24-72h treatment->incubation2 mtt_addition 7. Add MTT solution to each well incubation3 8. Incubate for 2-4h mtt_addition->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_plate 10. Read absorbance at 570 nm calculate_viability 11. Calculate cell viability (%) read_plate->calculate_viability plot_curve 12. Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It is an initial screen for the genotoxic potential of a chemical. A positive test indicates that the chemical can induce mutations, a form of genotoxicity.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep 1. Prepare cultures of Salmonella strains (e.g., TA98, TA100) mixing 4. Mix bacteria, test compound, and S9 mix (or buffer) strain_prep->mixing s9_prep 2. Prepare S9 metabolic activation mix s9_prep->mixing compound_prep 3. Prepare serial dilutions of test compounds compound_prep->mixing plating 5. Plate mixture onto minimal glucose agar plates mixing->plating incubation 6. Incubate plates at 37°C for 48-72h plating->incubation counting 7. Count revertant colonies incubation->counting comparison 8. Compare to negative control counting->comparison interpretation 9. Determine mutagenic potential comparison->interpretation

Caption: Workflow for assessing genotoxicity using the Ames test.

Mechanistic Insights and Signaling Pathways

While specific signaling pathways for 2-cyclohexylimidazole are uncharacterized, the toxicity of 2-methylimidazole and other imidazoles offers some clues.

Potential Toxicity Mechanisms:

  • Endocrine Disruption: 2-Methylimidazole is a suspected endocrine disruptor. This could involve interference with hormone synthesis, transport, or receptor binding.

  • Oxidative Stress: Many toxic compounds induce the production of reactive oxygen species (ROS), leading to cellular damage. This is a plausible mechanism for imidazole-induced toxicity.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to apoptosis. The induction of apoptosis has been observed with some imidazole compounds.

Hypothesized Signaling Pathway for Imidazole-Induced Cytotoxicity:

Toxicity_Pathway cluster_exposure Cellular Exposure cluster_stress Cellular Stress Response cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome Imidazole 2-Cyclohexylimidazole or 2-Methylimidazole ROS Increased Reactive Oxygen Species (ROS) Imidazole->ROS Mito_Dys Mitochondrial Dysfunction Imidazole->Mito_Dys MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK Caspase Caspase Activation (e.g., Caspase-3) Mito_Dys->Caspase Apoptosis Apoptosis MAPK->Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for imidazole-induced cytotoxicity.

Conclusion and Future Directions

This guide consolidates the current, though limited, toxicological knowledge of 2-cyclohexylimidazole and the more extensively studied 2-methylimidazole. The significant data gap for 2-cyclohexylimidazole underscores the urgent need for empirical testing before its widespread use in any application. The provided experimental protocols offer a clear path forward for a direct and robust comparative assessment.

For drug development professionals, the potential for endocrine disruption, carcinogenicity, and reproductive toxicity with 2-methylimidazole should prompt careful consideration of its use as a synthetic precursor. The principle of "safer by design" should guide the selection of alternative building blocks where possible. Further research into the structure-toxicity relationships of substituted imidazoles will be invaluable in predicting the toxic potential of novel compounds and ensuring the development of safer chemical entities.

References

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  • Gürsoy, E., & Güzeldemirci, N. U. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Synthetic Communications, 49(22), 3198-3209. Available from: [Link]

  • Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European journal of medicinal chemistry, 42(3), 320-326. Available from: [Link]

  • International Agency for Research on Cancer. (2013). 2-Methylimidazole. In Some chemicals present in industrial and consumer products, food and drinking-water (Vol. 101, p. 297). IARC monographs on the evaluation of carcinogenic risks to humans. Available from: [Link]

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